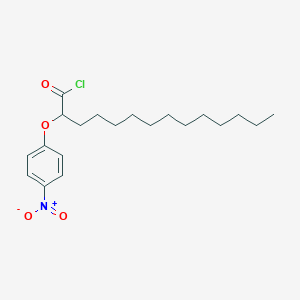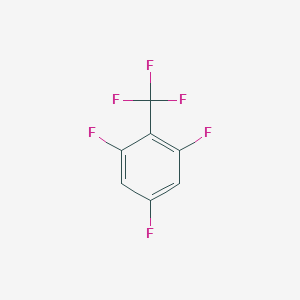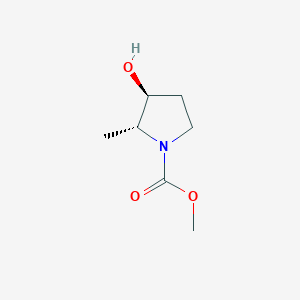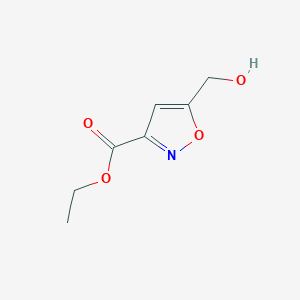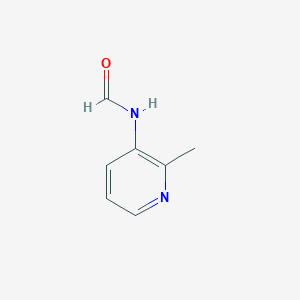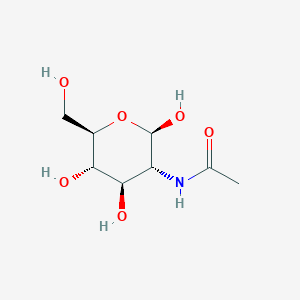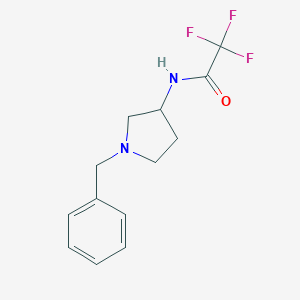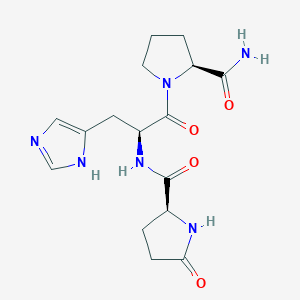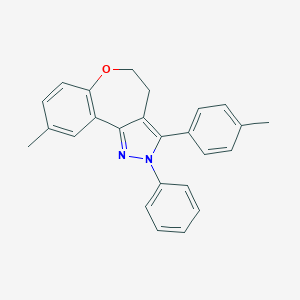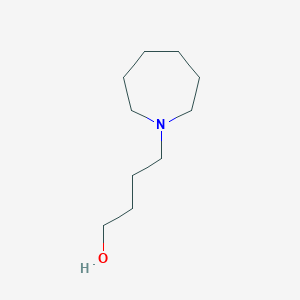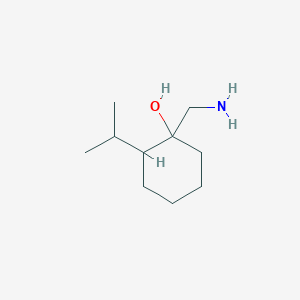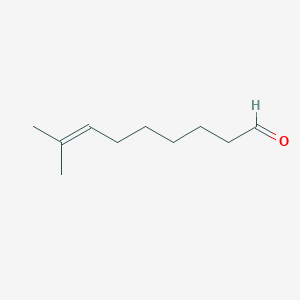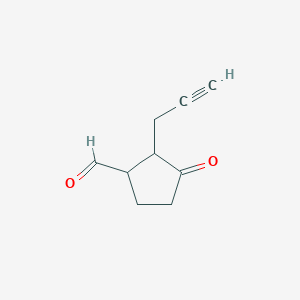
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde, also known as OPC, is a chemical compound that belongs to the family of cyclopentenones. It is a yellowish liquid that is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is not fully understood. However, it has been suggested that 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde exerts its anti-inflammatory and anticancer effects by inhibiting the activity of NF-κB. This transcription factor is involved in the regulation of various genes related to inflammation and cancer. By inhibiting the activity of NF-κB, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde may help to reduce inflammation and prevent the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects may help to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds with similar properties. However, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has some limitations. It has a low solubility in water, which may limit its use in certain experiments. It also has a short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde. One area of interest is the development of new synthesis methods that can increase the yield and purity of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde. Another area of interest is the study of the long-term effects of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde on human health. Finally, the development of new formulations of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde that can increase its solubility and stability may also be an area of future research.
Conclusion:
In conclusion, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is a unique compound that has a number of scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is not fully understood, but it may work by inhibiting the activity of NF-κB. 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde, including the development of new synthesis methods, the study of its long-term effects on human health, and the development of new formulations.
Méthodes De Synthèse
The synthesis of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde can be achieved through a two-step process. The first step involves the condensation of cyclopentanone with propargyl bromide in the presence of sodium hydride. The resulting product is then oxidized using a mixture of potassium permanganate and sodium hydroxide to yield 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde.
Applications De Recherche Scientifique
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has been extensively studied in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes related to inflammation and cancer.
Propriétés
Numéro CAS |
116511-20-7 |
|---|---|
Nom du produit |
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H10O2/c1-2-3-8-7(6-10)4-5-9(8)11/h1,6-8H,3-5H2 |
Clé InChI |
ZRCDXFJDWUDWAI-UHFFFAOYSA-N |
SMILES |
C#CCC1C(CCC1=O)C=O |
SMILES canonique |
C#CCC1C(CCC1=O)C=O |
Synonymes |
Cyclopentanecarboxaldehyde, 3-oxo-2-(2-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



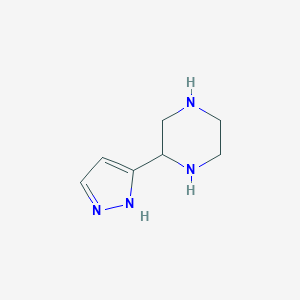
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
